![molecular formula C19H19NO4 B024308 (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone CAS No. 143589-97-3](/img/structure/B24308.png)
(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolidinones are a class of compounds with diverse applications, particularly in medicinal chemistry. They are known for their unique structures and properties, making them subjects of extensive research.
Synthesis Analysis
Oxazolidinones, including variants like the one , can be synthesized through reactions involving specific precursors and conditions. For instance, the formation of bis(2-oxazolidinone) derivatives can be achieved through reactions of certain epoxides or ketones with carbon dioxide in the presence of diamines (Saitǒ et al., 1986). The synthesis often involves multiple steps, including cyclization and derivatization processes.
Molecular Structure Analysis
The molecular structure of oxazolidinones is characterized by a five-membered ring containing oxygen and nitrogen atoms. This structure is responsible for their unique chemical and physical properties. Structural studies and density functional theory (DFT) have been used to analyze the molecular geometries of related compounds (Şahin et al., 2011).
Chemical Reactions and Properties
Oxazolidinones participate in a variety of chemical reactions, often serving as key intermediates in the synthesis of other compounds. They can undergo reactions such as conjugate addition, electrophilic substitution, and ring-opening reactions (Bensa et al., 2008). Their reactivity is influenced by their structural features, such as the presence of substituents on the oxazolidinone ring.
Scientific Research Applications
-
Anti-Inflammatory and Anti-Oxidant Activities :
- Method of Application : These compounds were synthesized through microwave-assisted Schiff base formation and tested using carrageenan induced rat paw edema test and DPPH free radical scavenging assay .
- Results or Outcomes : Some of the synthesized compounds significantly lowered the volume of rat paw edema, indicating potent anti-inflammatory activity . In the anti-oxidant assay, one compound exhibited an IC50 value of 7.2 ± 2.7 μg/mL, comparable with that of the reference ascorbic acid .
-
Synthesis of Heterocyclic Compounds :
- Application : Compounds related to “(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone” have been used in the synthesis of new heterocyclic compounds with promising biological activities .
- Method of Application : These compounds were synthesized through microwave-assisted Schiff base formation by reacting 2-(4-methoxyphenyl)acetohydrazide and 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione with various substituted aldehydes .
- Results or Outcomes : The synthesized compounds were screened for their in vivo anti-inflammatory and in vitro anti-oxidant activities. Some of the synthesized compounds significantly lowered the volume of rat paw edema, indicating potent anti-inflammatory activity .
-
Use of Protecting Groups in Organic Synthesis :
- Application : Protecting groups are used in organic synthesis to temporarily mask a functional group from reacting. This allows chemists to perform reactions on other parts of the molecule without affecting the protected group .
- Method of Application : The exact method of application would depend on the specific synthesis procedure being followed. Typically, a protecting group is added to the molecule under specific conditions, and then removed under different conditions once the desired reactions have been performed .
- Results or Outcomes : The use of protecting groups can greatly increase the efficiency and selectivity of organic synthesis reactions .
Safety And Hazards
properties
IUPAC Name |
(4S)-4-benzyl-3-[2-(4-methoxyphenyl)acetyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-17-9-7-15(8-10-17)12-18(21)20-16(13-24-19(20)22)11-14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQSEGYIJAOXAW-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)
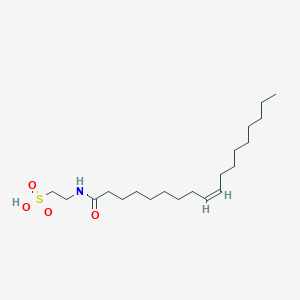

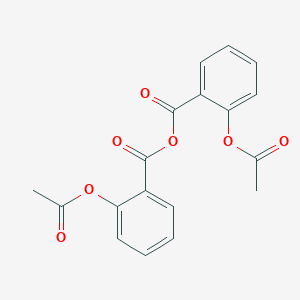

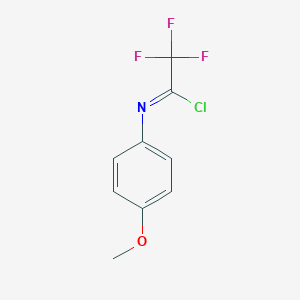
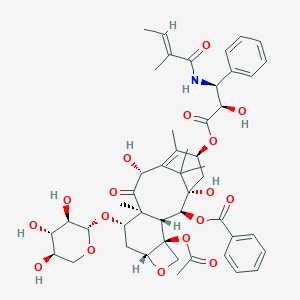
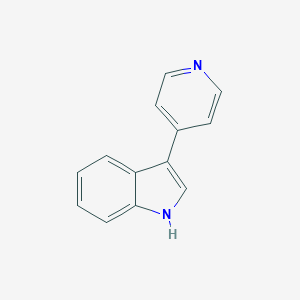
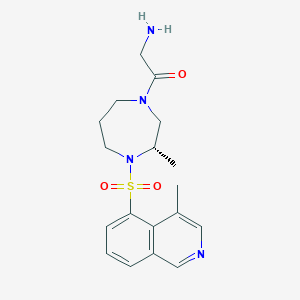
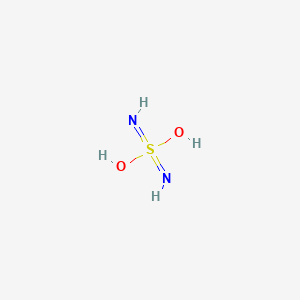
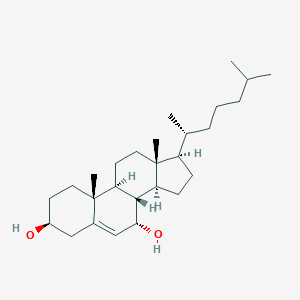
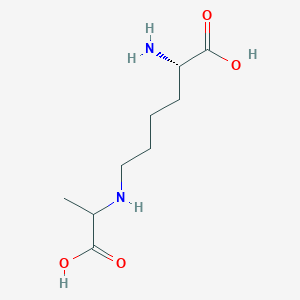
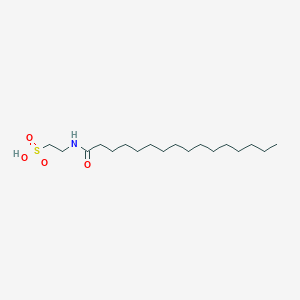
![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)